molecular formula C5H6N2O2 B2745026 7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one CAS No. 2089257-69-0

7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one

Cat. No.: B2745026
CAS No.: 2089257-69-0
M. Wt: 126.115
InChI Key: CFQBKKQWOBXSLV-UHFFFAOYSA-N
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Description

7-Amino-5-oxa-6-azaspiro[24]hept-6-en-4-one is a heterocyclic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylideneisoxazol-5-one with diazomethane, resulting in the formation of the spiro-fused compound through a double methylene transfer reaction . The reaction conditions often require the use of diethyl ether as a solvent, and the reaction is carried out at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Oxa-6-azaspiro[2.4]heptane: Lacks the amino group, making it less reactive in certain chemical reactions.

    7-Amino-5-azaspiro[2.4]heptane: Lacks the oxygen atom, affecting its overall chemical properties and reactivity.

    6-Azaspiro[2.4]heptane: Lacks both the oxygen and amino groups, resulting in significantly different chemical behavior.

Uniqueness

7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one is unique due to its combination of an amino group, an oxygen atom, and a spiro-fused ring system. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

7-amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-3-5(1-2-5)4(8)9-7-3/h1-2H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQBKKQWOBXSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=NOC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-69-0
Record name 7-amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one
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